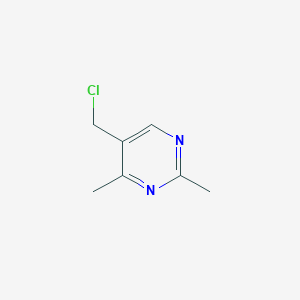

5-(Chloromethyl)-2,4-dimethylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Chloromethyl)-2,4-dimethylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and two methyl groups at the 2- and 4-positions of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2,4-dimethylpyrimidine typically involves the chloromethylation of 2,4-dimethylpyrimidine. One common method is the reaction of 2,4-dimethylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, or thiols, leading to the formation of new derivatives.

-

Example Reaction :

-

Nucleophile : Amine (e.g., aniline)

-

Reaction Type : Nucleophilic substitution

-

Product : 5-(Aminomethyl)-2,4-dimethylpyrimidine

-

Electrophilic Aromatic Substitution

The methyl groups on the pyrimidine ring can also participate in electrophilic aromatic substitution reactions under strong electrophilic conditions.

-

Example Reaction :

-

Electrophile : Bromine (Br2)

-

Reaction Type : Electrophilic aromatic substitution

-

Product : Brominated derivatives of 5-(Chloromethyl)-2,4-dimethylpyrimidine

-

Oxidation Reactions

Oxidative transformations can convert the chloromethyl group into other functional groups.

-

Example Reaction :

-

Oxidant : Potassium permanganate (KMnO4)

-

Reaction Type : Oxidation

-

Product : Carboxylic acid derivative

-

-

Research Findings and Applications

Recent studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties. For instance:

-

A study demonstrated that certain derivatives showed enhanced cytotoxicity against cancer cell lines compared to their parent compound .

-

Structure-activity relationship studies indicate that modifications at the chloromethyl position can lead to improved potency against specific biological targets .

-

Data Table of Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | Amine + Base | 5-(Aminomethyl)-2,4-dimethylpyrimidine |

| Electrophilic Aromatic Substitution | $$ | |

| Br_2$$, Lewis acid catalyst | Brominated derivatives | |

| Oxidation | $$ | |

| KMnO_4$$ | Carboxylic acid derivative |

The chemical reactions involving this compound reveal its versatility as a building block in organic synthesis. The compound's ability to undergo various transformations highlights its potential in medicinal chemistry for developing new therapeutic agents. Continued research into its derivatives may lead to novel compounds with enhanced biological activities.

-

References

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

5-(Chloromethyl)-2,4-dimethylpyrimidine features a chloromethyl group that is highly reactive, allowing for substitution reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity is crucial for generating various derivatives that can be used in different applications:

- Substitution Reactions : The chloromethyl group can be replaced by nucleophiles to form amines or other functional groups.

- Oxidation and Reduction : The compound can undergo oxidation to yield aldehydes or carboxylic acids and reduction to form dihydropyrimidine derivatives.

These reactions make it a versatile building block in organic synthesis.

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of proton pump inhibitors (PPIs) and other therapeutic agents. For instance, derivatives of this compound have shown potential as inhibitors for chronic inflammatory diseases and autoimmune disorders .

Biological Studies

The compound is significant in biological research due to its ability to interact with enzymes and receptors. Its chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This property is exploited in designing enzyme inhibitors that could be used for therapeutic purposes .

Antimicrobial Activity

Research has shown that pyrimidine derivatives exhibit antimicrobial properties against various pathogens. Studies indicate that compounds derived from this compound can effectively inhibit the growth of both gram-positive and gram-negative bacteria . The structure-activity relationship (SAR) studies highlight how modifications to the pyrimidine ring can enhance antimicrobial efficacy.

Agrochemicals

In agriculture, derivatives of this compound are explored for use as pesticides and herbicides due to their biological activity against pests . Their synthesis allows for the development of targeted agrochemicals that can improve crop protection.

Specialty Chemicals

This compound is also utilized in the production of specialty chemicals with specific properties tailored for industrial applications. Its ability to undergo various chemical transformations makes it a valuable component in synthesizing complex organic materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized pyrimidines derived from this compound against several bacterial strains using the filter paper disc diffusion method. The results indicated significant inhibition zones for certain derivatives against pathogens like Escherichia coli and Bacillus subtilis, showcasing the potential for developing new antimicrobial agents .

Case Study 2: Proton Pump Inhibitors

Research into proton pump inhibitors has demonstrated that derivatives of this compound can effectively inhibit gastric acid secretion. These compounds have shown promising results in treating conditions such as gastric ulcers and gastroesophageal reflux disease (GERD) due to their stability and efficacy .

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-2,4-dimethylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The compound’s effects are mediated through pathways involving the inhibition of key enzymes and receptors .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-(chloromethyl)pyridine

- 5-Chloromethylfurfural

- 2,4,6-Trimethylpyrimidine

Comparison

5-(Chloromethyl)-2,4-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2-chloro-5-(chloromethyl)pyridine, it has a different nitrogen positioning in the ring, leading to variations in reactivity and applications. 5-Chloromethylfurfural, on the other hand, has a furan ring instead of a pyrimidine ring, resulting in different chemical properties and uses. 2,4,6-Trimethylpyrimidine lacks the chloromethyl group, making it less reactive in substitution reactions .

Actividad Biológica

5-(Chloromethyl)-2,4-dimethylpyrimidine is a pyrimidine derivative that has garnered attention in various fields of biological and chemical research due to its unique structural properties and potential applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a chloromethyl group at the 5-position and two methyl groups at the 2- and 4-positions of the pyrimidine ring. This specific arrangement contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN3 |

| Molecular Weight | 173.61 g/mol |

| CAS Number | 1314940-34-5 |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, particularly enzymes and receptors.

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic residues in enzymes, effectively inhibiting their activity. This mechanism is significant in the development of enzyme inhibitors for therapeutic purposes.

- Receptor Interaction : The compound may also act as a ligand for various receptors, influencing signaling pathways that are crucial for cellular functions.

Medicinal Chemistry

This compound has shown promise in several areas of medicinal chemistry:

- Antiviral Agents : Research indicates that derivatives of this compound can serve as precursors for the development of antiviral drugs.

- Anticancer Activity : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, suggesting its potential as an anticancer agent.

Case Studies

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .

- Antioxidant Activity : In vitro studies have demonstrated that certain derivatives possess antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound | Chemical Structure | Biological Activity |

|---|---|---|

| 2-Chloro-5-(chloromethyl)pyridine | Chloromethyl group at position 5 | Antimicrobial activity |

| 5-Chloromethylfurfural | Furan ring structure | Antifungal properties |

| 2,4,6-Trimethylpyrimidine | No chloromethyl group | Less reactive in substitution reactions |

Propiedades

IUPAC Name |

5-(chloromethyl)-2,4-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-7(3-8)4-9-6(2)10-5/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZJHGVVWHTMEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.